molecular formula C10H11N3 B183244 2-Methylquinoline-4,6-diamine CAS No. 5443-31-2

2-Methylquinoline-4,6-diamine

Cat. No. B183244
CAS RN: 5443-31-2
M. Wt: 173.21 g/mol
InChI Key: XKDPIURMGBVXAB-UHFFFAOYSA-N
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Description

2-Methylquinoline-4,6-diamine is a chemical compound with the molecular formula C10H11N3 and a molecular weight of 173.21 g/mol .


Synthesis Analysis

The synthesis of 2-Methylquinoline-4,6-diamine can be achieved through various methods. One such method involves the Doebner–von Miller reaction protocol in the presence of a strong acid in a flow reactor with aniline and acrolein .


Molecular Structure Analysis

The 2-Methylquinoline-4,6-diamine molecule contains a total of 39 bonds. There are 23 non-H bonds, 17 multiple bonds, 3 rotatable bonds, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), 1 secondary amine (aromatic), and 1 Pyridine .


Physical And Chemical Properties Analysis

2-Methylquinoline-4,6-diamine is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Field: Synthetic Organic Chemistry and Medicinal Chemistry

  • Application : 2-Methylquinoline and its derivatives, including 2-Methylquinoline-4,6-diamine, have shown substantial biological activities . Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
  • Methods of Application : There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is the best . Yalgin and co-workers report the synthesis of 2-methyl- .
  • Results or Outcomes : The synthesis of 2-methylquinoline and its derivatives have led to compounds with substantial biological activities .

Field: Antimicrobial Research

  • Application : Quinoline derivatives, including 2-Methylquinoline-4,6-diamine, have shown potential as antimicrobial agents . They have been compared with standard drugs like ampicillin and norfloxacin for their antimicrobial activities .
  • Methods of Application : The synthesis of these compounds involves various chemical reactions, and the resulting compounds are tested against different types of bacteria and fungi to evaluate their antimicrobial activities .
  • Results or Outcomes : Some quinoline derivatives have shown promising results, with higher antimicrobial activity compared to standard drugs .

Field: Drug Discovery

  • Application : Quinoline and its derivatives, including 2-Methylquinoline-4,6-diamine, are essential scaffolds for leads in drug discovery . They play a major role in the field of medicinal chemistry .
  • Methods of Application : There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
  • Results or Outcomes : Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .

Safety And Hazards

The safety data sheet for 2-Methylquinoline-4,6-diamine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is also classified as a highly flammable liquid and vapor .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in drug discovery and medicinal chemistry. There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the future directions of 2-Methylquinoline-4,6-diamine could involve further exploration of its potential applications in these areas.

properties

IUPAC Name

2-methylquinoline-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,11H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDPIURMGBVXAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90279304
Record name 2-methylquinoline-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylquinoline-4,6-diamine

CAS RN

5443-31-2
Record name 5443-31-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12158
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methylquinoline-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylquinoline-4,6-diamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
N D'Cunha, M Moniruzzaman, K Haynes… - ACS infectious …, 2021 - ACS Publications
Antibiotic resistance poses an immediate and growing threat to human health. Multidrug efflux pumps are promising targets for overcoming antibiotic resistance with small-molecule …
Number of citations: 9 pubs.acs.org
A Padhi, BE Danielsson, DS Alabduljabbar… - Advanced …, 2021 - ncbi.nlm.nih.gov
Cell fragments devoid of the nucleus play an essential role in intercellular communication. Mostly studied on flat 2D substrates, their origins and behavior in native fibrous environments …
Number of citations: 6 www.ncbi.nlm.nih.gov
N Compagne, A Vieira Da Cruz, RT Müller… - Antibiotics, 2023 - mdpi.com
Antimicrobial resistance (AMR) has become a major problem in public health leading to an estimated 4.95 million deaths in 2019. The selective pressure caused by the massive and …
Number of citations: 20 www.mdpi.com
IA Aliyu, AS Kumurya, JA Bala… - Reviews in medical …, 2021 - Wiley Online Library
Filopodia are thin finger‐like protrusions at the surface of cells that are internally occupied with bundles of tightly parallel actin filaments. They play significant roles in cellular …
Number of citations: 7 onlinelibrary.wiley.com
A Alvarez Juliá, AC Frasch… - Journal of …, 2016 - Wiley Online Library
Stress‐responsive neuronal membrane glycoprotein M6a (Gpm6a) functions in neurite extension, filopodium and spine formation and synaptogenesis. The mechanisms of Gpm6a …
Number of citations: 22 onlinelibrary.wiley.com
OO Glebov, CM Tigaret, JR Mellor… - Journal of …, 2015 - Soc Neuroscience
Membrane trafficking of AMPA receptors (AMPARs) is critical for neuronal function and plasticity. Although rapid forms of AMPAR internalization during long-term depression (LTD) …
Number of citations: 75 www.jneurosci.org
P Arrigo, N Maggi, C Ruggiero - 2008 30th Annual International …, 2008 - ieeexplore.ieee.org
Microtubule (MT) destabilization promotes the formation of actin stress fibers and enhances the contractility of cells. The actin cytoskeleton is bound to each junction and controls the …
Number of citations: 8 ieeexplore.ieee.org
A Zilch, C Rien, C Weigel, S Huskobla, B Glück… - Medical Microbiology …, 2018 - Springer
The human cytomegalovirus (HCMV) is a common pathogen, which causes severe or even deadly diseases in immunocompromised patients. In addition, congenital HCMV infection …
Number of citations: 11 link.springer.com
T Kida, K Omori, M Hori, H Ozaki, T Murata - Journal of Pharmacology and …, 2014 - ASPET
Bile acids are end products of cholesterol metabolism, and they constantly exist at high concentrations in the blood. Since vascular endothelial cells express G protein–coupled bile acid …
Number of citations: 25 jpet.aspetjournals.org
QG Zhang, L Raz, R Wang, D Han… - Journal of …, 2009 - Soc Neuroscience
The goal of this study was to elucidate the mechanisms of 17β-estradiol (E 2 ) antioxidant and neuroprotective actions in stroke. The results reveal a novel extranuclear receptor-…
Number of citations: 268 www.jneurosci.org

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